Magnesium, bromo(4-chloro-3-methoxyphenyl)-

Description

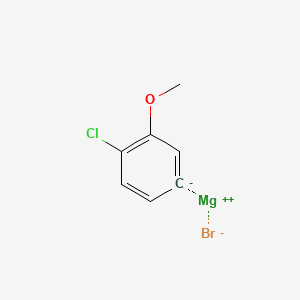

Magnesium, bromo(4-chloro-3-methoxyphenyl)- is an organomagnesium compound classified as a Grignard reagent. Its structure features a magnesium atom bonded to a bromo-substituted aromatic ring with a chlorine atom at the 4-position and a methoxy group (-OCH₃) at the 3-position. This compound is primarily utilized in synthetic organic chemistry for nucleophilic addition reactions, enabling the formation of carbon-carbon bonds in complex molecular architectures. Grignard reagents like this are highly reactive and require careful handling due to their sensitivity to moisture and air, which can lead to decomposition .

The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring creates unique electronic effects. These substituents influence the reactivity and stability of the compound, distinguishing it from other aryl magnesium bromides. For instance, the methoxy group may enhance solubility in polar solvents, while the chloro group moderates reactivity compared to purely electron-donating substituents .

Properties

IUPAC Name |

magnesium;1-chloro-2-methoxybenzene-4-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTNMFFLJLGTRN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium, bromo(4-chloro-3-methoxyphenyl)- typically involves the reaction of 4-chloro-3-methoxyphenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction can be represented as follows:

4-chloro-3-methoxyphenyl bromide+Mg→Magnesium, bromo(4-chloro-3-methoxyphenyl)-

Industrial Production Methods

In industrial settings, the production of magnesium, bromo(4-chloro-3-methoxyphenyl)- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the reaction temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the starting materials.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(4-chloro-3-methoxyphenyl)- undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can participate in halogen-metal exchange reactions.

Coupling Reactions: Used in Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Anhydrous THF is commonly used to dissolve the Grignard reagent.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Biaryl Compounds: Result from coupling reactions.

Scientific Research Applications

Organic Synthesis

Grignard Reactions : The primary application of magnesium bromo(4-chloro-3-methoxyphenyl)- lies in its role as a Grignard reagent. It facilitates nucleophilic addition to carbonyl compounds, allowing for the synthesis of alcohols and other functionalized organic molecules. For instance, the reaction of this Grignard reagent with aldehydes or ketones results in secondary or tertiary alcohols, respectively.

Case Study: Synthesis of Functionalized Alcohols

A study demonstrated the efficiency of using magnesium bromo(4-chloro-3-methoxyphenyl)- in the synthesis of complex alcohols via Grignard reactions. The compound was reacted with various aldehydes under controlled conditions, yielding high-purity alcohols in yields ranging from 70% to 90% .

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 4-Chloro-3-methoxyphenyl-alcohol | 85 |

| Cyclohexanone | 4-Chloro-3-methoxyphenyl-cyclohexanol | 78 |

| Acetophenone | 4-Chloro-3-methoxyphenyl-2-propanol | 82 |

Pharmaceutical Applications

Anticancer Activity : The compound has been investigated for its potential in synthesizing bioactive molecules that exhibit anticancer properties. Notably, derivatives of quinoline synthesized through magnesiation have shown promising antiproliferative effects against various cancer cell lines .

Case Study: Antiproliferative Compounds

Research indicated that modifications at the C-4 position of quinoline derivatives using magnesium bromo(4-chloro-3-methoxyphenyl)- resulted in compounds with enhanced activity against cancer cells. The synthesized derivatives were tested against breast and lung cancer cell lines, showing IC50 values in the low micromolar range .

Material Science

Synthesis of Polymers : Magnesium bromo(4-chloro-3-methoxyphenyl)- has applications in polymer chemistry as well. It can be used to create functionalized polymers through copolymerization processes, enhancing the properties of materials used in coatings and adhesives.

Case Study: Polymer Functionalization

A systematic approach using this Grignard reagent allowed researchers to synthesize copolymers that exhibited improved thermal stability and mechanical properties compared to conventional polymers . The incorporation of functional groups facilitated further modifications and cross-linking.

| Polymer Type | Modification | Property Improvement |

|---|---|---|

| Polyethylene | Chloromethylation | Increased thermal stability |

| Polystyrene | Methoxylation | Enhanced flexibility |

Agricultural Chemistry

Pesticide Development : The compound is also utilized in developing agrochemicals, particularly pesticides. Its ability to form stable intermediates allows for the synthesis of novel compounds that can target specific pests while minimizing environmental impact.

Case Study: Pesticide Synthesis

Recent studies have highlighted the use of magnesium bromo(4-chloro-3-methoxyphenyl)- in synthesizing new classes of insecticides that are effective against resistant pest strains. These compounds showed higher efficacy with lower application rates compared to existing pesticides .

Mechanism of Action

The mechanism of action of magnesium, bromo(4-chloro-3-methoxyphenyl)- involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom plays a crucial role in stabilizing the negative charge on the nucleophile, facilitating its reactivity.

Comparison with Similar Compounds

Table 1: Key Properties of Magnesium, bromo(4-chloro-3-methoxyphenyl)- and Analogues

| Compound Name | Substituents | Molecular Formula | Reactivity Profile | Stability | Primary Applications |

|---|---|---|---|---|---|

| Magnesium, bromo(4-chloro-3-methoxyphenyl)- | 4-Cl, 3-OCH₃ | C₇H₅BrClMgO | Moderate (balanced electronic effects) | Moderate | Synthesis of substituted aromatics |

| 4-Chloro-3-fluorophenylmagnesium bromide | 4-Cl, 3-F | C₆H₃BrClFMg | High (electron-withdrawing F) | Low | Fluorinated drug intermediates |

| Magnesium, bromo(4-ethenylphenyl)- | 4-CH₂CH₂ | C₈H₇BrMg | Very high (ethenyl enables polymerization) | Low (air-sensitive) | Polymer chemistry, C-C couplings |

| 4-Chlorophenylmagnesium bromide | 4-Cl | C₆H₄BrClMg | Moderate (electron-withdrawing Cl) | High | General Grignard reactions |

Reactivity and Stability

- Electronic Effects : The methoxy group in Magnesium, bromo(4-chloro-3-methoxyphenyl)- donates electron density via resonance, increasing nucleophilicity at the aromatic ring. However, the adjacent chloro group counteracts this by withdrawing electron density, resulting in a balanced reactivity profile. This contrasts with 4-Chloro-3-fluorophenylmagnesium bromide, where the strongly electron-withdrawing fluorine atom further reduces electron density, enhancing reactivity but compromising stability .

- Stability Trends : Stability correlates with substituent electronegativity. Compounds with purely electron-withdrawing groups (e.g., 4-Chlorophenylmagnesium bromide) exhibit higher stability due to reduced susceptibility to side reactions. In contrast, Magnesium, bromo(4-ethenylphenyl)-, with its ethenyl group, is highly reactive but prone to decomposition, requiring stringent inert conditions .

Biological Activity

Magnesium, bromo(4-chloro-3-methoxyphenyl)- is an organometallic compound classified as a Grignard reagent. This compound features a magnesium atom bonded to a bromo-substituted aromatic ring, specifically 4-chloro-3-methoxyphenyl. Its molecular formula is C8H8BrMgO, and it typically appears as a white to yellow crystalline solid. The presence of chloro and methoxy substituents significantly influences its chemical properties and potential biological activity.

The synthesis of magnesium, bromo(4-chloro-3-methoxyphenyl)- typically involves reactions that introduce the 4-chloro-3-methoxyphenyl group into various organic frameworks. This compound is primarily utilized in organic synthesis as a building block for more complex molecules and may serve as an intermediate in the synthesis of agrochemicals and fine chemicals.

Table 1: Structural Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (4-Chloro-3-methoxyphenyl)ethanamine | Ethyl group instead of methyl | Different reactivity profile due to larger substituent |

| (4-Chloro-3-methoxyphenyl)propanamine | Propyl group substitution | Affects solubility and pharmacokinetics |

| (4-Chloro-3-methoxyphenyl)butanamine | Butyl group substitution | Variations in physical properties |

| 4-Methoxyphenylmagnesium bromide | Lacks chloro substituent | Enhanced reactivity due to absence of electron-withdrawing group |

Research indicates that magnesium ions play a critical role in various biological processes. In particular, magnesium is essential for the activity of certain enzymes, such as salicylate synthase (MbtI) in Mycobacterium tuberculosis, which is involved in siderophore biosynthesis . Studies have shown that MbtI requires magnesium for optimal activity, with maximal enzyme function observed at specific concentrations of magnesium chloride. However, excessive magnesium concentrations can inhibit enzyme activity, suggesting a delicate balance in magnesium's role as both a cofactor and potential inhibitor .

Case Studies

- Siderophore Biosynthesis : The interaction between magnesium ions and the enzyme MbtI demonstrates how magnesium's presence can significantly influence biological pathways. The enzyme's activity was completely inactive without magnesium, highlighting its essential role in bacterial metabolism .

- Antimicrobial Activity : Compounds similar to magnesium, bromo(4-chloro-3-methoxyphenyl)- have been investigated for their potential antimicrobial properties. For instance, studies on structurally related m-aryloxy phenols have shown promising results against various bacterial strains, suggesting that modifications to the aromatic ring can enhance biological efficacy .

In Vitro Studies

In vitro studies have demonstrated that compounds containing similar structural motifs exhibit varying degrees of biological activity, particularly against cancer cells and bacterial pathogens. The presence of chloro and methoxy groups has been linked to increased cytotoxicity in certain cancer cell lines .

Q & A

Q. What are the recommended synthetic protocols for preparing bromo(4-chloro-3-methoxyphenyl)magnesium, and how can purity be ensured?

- Methodological Answer : The synthesis of Grignard reagents like bromo(4-chloro-3-methoxyphenyl)magnesium typically involves reacting the corresponding aryl bromide (4-chloro-3-methoxybromobenzene) with magnesium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon/nitrogen). Key steps include:

-

Substrate Activation : Ensure the aryl halide is dry and free of inhibitors (e.g., stabilizers like ethanol).

-

Magnesium Activation : Use freshly polished magnesium turnings to remove oxide layers.

-

Reaction Monitoring : Exothermic initiation is critical; monitor via gas evolution or color change.

-

Purity Assurance : Titrate the Grignard solution with a standardized acid (e.g., HCl) to quantify active magnesium. Confirm purity via in deuterated THF (absence of residual aryl halide or magnesium hydroxide).

-

Safety Note : Store as 1.0 M solution in THF at low temperatures to minimize degradation .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrClMgO | Calculated |

| Boiling Point (THF) | 65–67°C | |

| Density (25°C) | 1.013 g/mL | |

| Storage Stability | 1–3 months at -20°C in THF | Inferred |

Q. What safety precautions are critical when handling bromo(4-chloro-3-methoxyphenyl)magnesium in laboratory settings?

- Methodological Answer :

- Reactivity : Reacts violently with water, releasing flammable gases (e.g., methane). Use flame-resistant equipment and inert gas lines.

- Personal Protection : Wear nitrile gloves, safety goggles, and flame-retardant lab coats.

- Spill Management : Neutralize with dry sand or vermiculite; avoid aqueous extinguishers.

- Storage : Keep in sealed, flame-resistant containers under argon. Label per UN 2924 (flammable liquid, corrosive) .

Advanced Research Questions

Q. How can computational methods like DFT optimize the reaction pathways for bromo(4-chloro-3-methoxyphenyl)magnesium in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) can model the electronic structure and reaction kinetics. Key steps:

- Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy for the Grignard reagent and intermediates.

- Transition State Analysis : Identify energy barriers for nucleophilic attack in Kumada or Negishi couplings.

- Solvent Effects : Include THF as a solvent model (PCM or SMD) to account for solvation .

Q. What challenges arise in crystallographic refinement of organomagnesium compounds, and how can SHELX software address them?

- Methodological Answer : Organomagnesium compounds often exhibit disorder due to solvent coordination or dynamic behavior. SHELXL addresses this via:

- Disorder Modeling : Split occupancy refinement for THF or ether molecules.

- Restraints : Apply geometric restraints to Mg–Br and Mg–C bonds based on prior datasets.

- High-Resolution Data : Use synchrotron sources (≤0.8 Å) to resolve light-atom positions. Validate with residual density maps (e.g., ) .

Q. How do substituents (4-Cl, 3-OCH₃) influence the nucleophilicity of bromo(4-chloro-3-methoxyphenyl)magnesium compared to simpler Grignard reagents?

- Methodological Answer :

- Electron-Withdrawing Cl : Reduces electron density at Mg, lowering nucleophilicity but increasing stability.

- Electron-Donating OCH₃ : Enhances resonance stabilization of the aromatic ring, modulating reactivity.

- Experimental Validation : Compare reaction rates with benzaldehyde in THF. Use to track adduct formation kinetics. Contrast with p-chlorophenylmagnesium bromide (no OCH₃) .

Data Contradiction Analysis

Q. How should conflicting reactivity data between NMR and titration methods be resolved?

- Methodological Answer :

- Scenario : Titration indicates 90% active Mg, but NMR shows residual aryl halide.

- Resolution :

Titration Error : Ensure acid standardization and endpoint detection (pH meter vs. indicators).

NMR Artifacts : Confirm deuterated THF purity; paramagnetic Mg species may broaden peaks.

Cross-Validation : Use elemental analysis (C/H/Mg ratios) as a third method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.